1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one
Description
1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one is a diarylketone featuring a 3,4-dichlorophenyl group and a 3-fluorophenyl group linked via an ethanone bridge. Its molecular formula is C₁₄H₈Cl₂FO, with a molecular weight of 285.12 g/mol.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c15-12-5-4-10(8-13(12)16)14(18)7-9-2-1-3-11(17)6-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBJNIUNZTXPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one typically involves the following steps:
Benzene Derivatives: Starting with benzene derivatives, the compound undergoes electrophilic aromatic substitution reactions to introduce chlorine and fluorine atoms.
Ketone Formation:
Coupling Reactions: The final step involves coupling the dichlorophenyl and fluorophenyl groups using cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like chlorine and fluorine, and catalysts such as palladium on carbon (Pd/C).
Major Products Formed:
Oxidation Products: Carboxylic acids and esters.
Reduction Products: Alcohols.
Substitution Products: Various halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application, whether in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
The substitution pattern on the phenyl rings significantly impacts physicochemical and biological properties. Key comparisons include:
Key Insights :
Key Insights :
- Electron-deficient aromatic rings (e.g., 3,4-dichlorophenyl) enhance reaction yields in cyclization reactions due to stabilized intermediates .
- Steric hindrance and chiral centers reduce synthetic efficiency in compounds like LY3154207 .
Pharmacological Potential
Biological Activity
1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one, also known by its CAS number 951886-86-5, is a synthetic organic compound that has garnered attention in various biological research fields. Its structural composition includes two aromatic rings with halogen substituents, which are known to influence biological activity. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₄H₉Cl₂F
- Molecular Weight : 283.13 g/mol
- Appearance : Powder
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of chlorinated and fluorinated groups enhances lipophilicity and can affect the binding affinity to target proteins.
Antiproliferative Effects
Recent studies have investigated the antiproliferative effects of this compound on various cancer cell lines. For instance, it has shown significant cytotoxicity against chronic lymphocytic leukemia (CLL) cells, with IC₅₀ values in the range of 0.17–2.69 µM. The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells while exhibiting low toxicity towards normal peripheral blood mononuclear cells (PBMCs) .
Data Summary
| Biological Activity | Effect | IC₅₀ Value (µM) | Cell Line |
|---|---|---|---|
| Antiproliferative | Induces apoptosis | 0.17 - 2.69 | HG-3 (poor prognosis CLL) |
| Antiproliferative | Induces apoptosis | 0.35 - 1.97 | PGA-1 (good prognosis CLL) |
Case Studies
- Chronic Lymphocytic Leukemia (CLL) :
-
Hypoxia-Inducible Factor (HIF) Modulation :
- Research indicates that compounds with similar structures can inhibit the interaction between HIF-1α and its E3 ligase VHL, suggesting potential applications in hypoxia-related diseases . While specific data on this compound's effect on HIF is limited, its structural similarity to known inhibitors warrants further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
